molecular formula C15H18N4O3S2 B2398315 N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 604746-31-8

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No. B2398315
M. Wt: 366.45
InChI Key: FIHMDSVQACSROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide” is a chemical compound with a molecular formula of C15H24N4O2S2 . It is a derivative of the 1,3,4-thiadiazole class of compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazol-2-yl ring attached to a furan-2-carboxamide group via a sulfanyl linkage . The 1,3,4-thiadiazol-2-yl ring also has a 2-(cyclohexylamino)-2-oxoethyl group attached to it .


Physical And Chemical Properties Analysis

The average mass of this compound is 356.507 Da . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.

Scientific Research Applications

Cyclization Reactions

One significant area of research involving similar compounds is in the field of cyclization reactions. For instance, the study of intramolecular cyclization of related compounds like ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate has been explored. These reactions have been found to lead to the formation of various heterocyclic structures, which are valuable in the development of new pharmaceuticals and materials (Remizov, Pevzner, & Petrov, 2019).

Synthesis of Drug-like Derivatives

Another important application is in the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This involves initial cyclization reactions of carboxamidine dithiocarbamate, which is structurally related to the compound . These derivatives have potential applications in drug discovery and development (Park et al., 2009).

Antimicrobial Activity

Compounds like N-(thiazol-2-yl)furan-2-carboxamide, which are structurally similar, have been synthesized and investigated for their antimicrobial activity. These compounds have shown good antimicrobial activity against a range of microorganisms, suggesting potential applications in the development of new antimicrobial agents (Cakmak et al., 2022).

Interaction with Carbonic Anhydrase Isozymes

Research has also been conducted on similar sulfonamides and their interaction with carbonic anhydrase isozymes. These studies are crucial in understanding the therapeutic potential of these compounds in various diseases, including cancer (Turkmen et al., 2005).

Synthesis of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems, such as thiazole derivatives, is another area of research. These systems have applications in the development of new therapeutic agents with potential antiviral and antimicrobial properties (Konstantinova et al., 2014).

Antiprotozoal Agents

Studies have been conducted on the synthesis of compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine and their potential as antiprotozoal agents. This research is significant in the development of new treatments for protozoal infections (Ismail et al., 2004).

Future Directions

While specific future directions for this compound are not available, 1,3,4-thiadiazol derivatives are a focus of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of this compound in various fields, including medicinal chemistry.

properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c20-12(16-10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)11-7-4-8-22-11/h4,7-8,10H,1-3,5-6,9H2,(H,16,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHMDSVQACSROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

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